molecular formula C18H17BrN2O2 B428551 4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether

4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether

Cat. No.: B428551
M. Wt: 373.2g/mol
InChI Key: NBLGDQOVNUSYKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, leading to the formation of the pyrazole core.

    Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring using bromine or a brominating agent.

    Attachment of the methoxyphenyl group: This can be done through a nucleophilic substitution reaction where a methoxy group is introduced to the phenyl ring.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Scientific Research Applications

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether involves its interaction with molecular targets and pathways within biological systems. The bromophenyl and methoxyphenyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may exert its effects through inhibition or activation of these targets, leading to various biological responses.

Comparison with Similar Compounds

1-(3-(4-Bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can be compared with other similar compounds, such as:

    1-(3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: This compound has a chlorine atom instead of a bromine atom, which may affect its reactivity and biological activity.

    1-(3-(4-Bromophenyl)-5-(4-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone: The presence of a hydroxy group instead of a methoxy group can influence its solubility and interaction with biological targets.

The uniqueness of 4-[1-acetyl-3-(4-bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenyl methyl ether lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H17BrN2O2

Molecular Weight

373.2g/mol

IUPAC Name

1-[5-(4-bromophenyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

InChI

InChI=1S/C18H17BrN2O2/c1-12(22)21-18(14-5-9-16(23-2)10-6-14)11-17(20-21)13-3-7-15(19)8-4-13/h3-10,18H,11H2,1-2H3

InChI Key

NBLGDQOVNUSYKN-UHFFFAOYSA-N

SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

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